

# Introduction to Organoids in Toxicity Screening

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## Compound Focus: Adefovir Dipivoxil

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Organoids are three-dimensional, self-organizing structures derived from stem cells that recapitulate the structural and functional complexity of human organs. They offer a superior alternative to traditional 2D cell cultures and animal models for toxicity assessment, as animal models often have poor predictive power due to inter-species differences [1] [2].

This is particularly relevant for drugs such as **adefovir dipivoxil**, an antiviral prodrug. While effective, its use is associated with a risk of nephrotoxicity [3] [4]. Adefovir is a substrate for organic anion transporters (OATs), and its cytotoxicity in renal cells is highly dependent on intracellular concentrations determined by these transporters [4]. Organoid models that express these key transporters can provide a more human-relevant and predictive safety profile.

## Organoid Models for Hepatotoxicity and Nephrotoxicity

The tables below summarize two advanced organoid models suitable for investigating organ-specific toxicities, such as those potentially caused by **adefovir dipivoxil**.

**Table 1: Immune-Competent Human Liver Organoid Model [5] [6]**

Feature	Description
Application	Modeling Idiosyncratic Drug-Induced Liver Injury (iDILI), a rare immune-mediated toxicity.

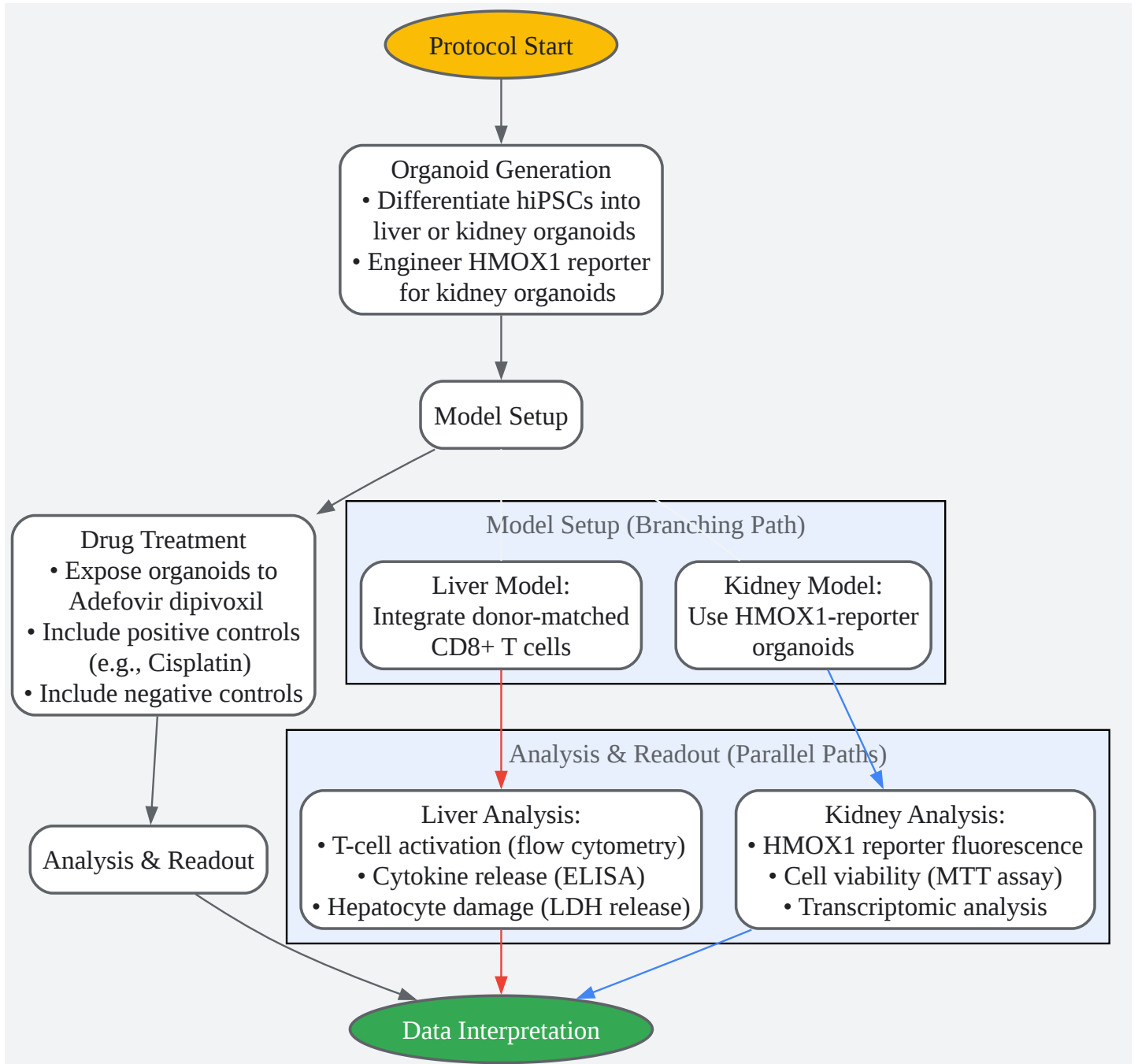
Feature	Description
Platform Type	Liver organoid microarray.
Key Components	iPSC-derived liver organoids co-cultured with autologous CD8 <sup>+</sup> T cells from the same donor.
Proof of Concept	Successfully replicated immune-mediated toxicity of flucloxacillin in carriers of the HLA-B*57:01 risk gene.
Measured Outcomes	T-cell activation, cytokine secretion, and hepatocyte damage.
Key Advantage	Captures patient-specific genetic and immune responses, explaining why toxicity occurs only in some individuals.

Table 2: Reporter-Based Human Renal Organoid Model [1]

Feature	Description
Application	Detection of nephrotoxicants via the oxidative stress pathway.
Platform Type	Human iPSC-derived renal organoids with a fluorescent reporter for the HMOX1 gene.
Key Components	Engineered iPSCs where the HMOX1 promoter drives a red fluorescent protein (RFP).
Proof of Concept	Identified nephrotoxicants like gentamicin and cisplatin in a blind-coded panel of compounds.
Measured Outcomes	Fluorescence intensity (HMOX1 induction) and cell viability.
Key Advantage	Provides a quantifiable, high-throughput compatible readout for a key stress pathway.

## Proposed Experimental Protocol for **Adefovir Dipivoxil** Screening

Here is a detailed workflow for assessing the nephrotoxicity and hepatotoxicity of **adefovir dipivoxil** using organoids. The diagram below outlines the key stages of the protocol.



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## Stage 1: Organoid Generation and Model Setup

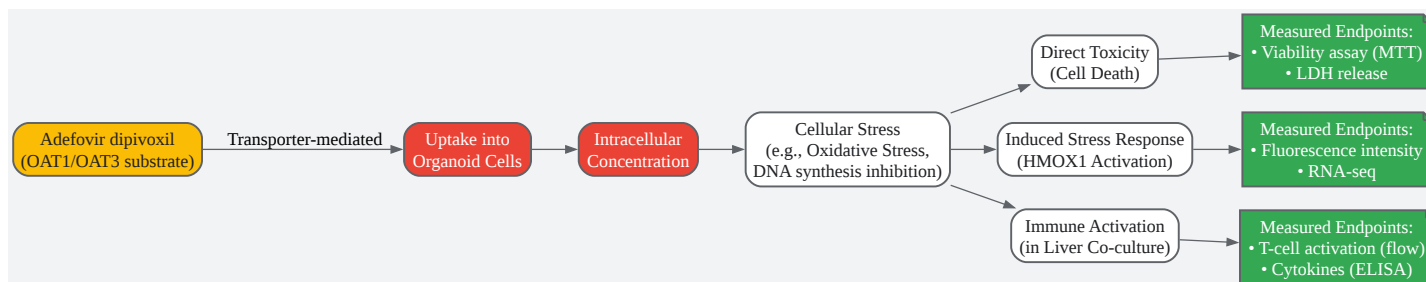
- **Liver Organoid Co-culture Model:** Follow established protocols to generate liver organoids from human induced pluripotent stem cells (iPSCs) [5] [6]. Differentiate the organoids for 20-25 days to ensure hepatocyte maturity. Isolate CD8<sup>+</sup> T cells from the same donor's blood. Integrate these immune cells with the mature liver organoids to create the co-culture system.
- **Kidney Organoid Reporter Model:** Use a validated protocol (e.g., the Takasato or Morizane protocol) to differentiate hiPSCs into renal organoids containing proximal tubule-like structures [1]. For toxicity screening, utilize a genetically engineered hiPSC line where a fluorescent protein (e.g., RFP) is under the control of the HMOX1 promoter.

## Stage 2: Drug Treatment and Exposure

- **Compound Preparation:** Prepare a stock solution of **adefovir dipivoxil** in DMSO. serially dilute it in the organoid culture medium to create a concentration range (e.g., 1  $\mu$ M to 1 mM). Ensure the final DMSO concentration is  $\leq$ 0.1% and include a vehicle control.
- **Experimental Groups:**
  - **Test Group:** Liver or kidney organoids treated with **adefovir dipivoxil**.
  - **Positive Control:** Organoids treated with a known nephrotoxicant (e.g., 500  $\mu$ M Cisplatin [1]) or hepatotoxicant (e.g., Acetaminophen [2]).
  - **Negative Control:** Organoids treated with vehicle only.
- **Exposure:** Treat the organoids for a period of 24 to 72 hours, refreshing the drug-containing medium every 24 hours.

## Stage 3: Endpoint Analysis and Data Interpretation

The following diagram illustrates the relationship between the drug's mechanism, its effects on the organoids, and the measurable endpoints.



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- **Viability and Cytotoxicity:** Quantify overall cell death using a standard MTT assay or by measuring the release of Lactate Dehydrogenase (LDH) into the culture medium. Compare the results of **adefovir dipivoxil** to the positive and negative controls.
- **Cell-Type-Specific Readouts:**
  - **In Kidney Organoids:** Image the HMOX1-reporter organoids using a fluorescence microscope or high-content imaging system. Quantify the mean fluorescence intensity per organoid, which serves a direct measure of oxidative stress.
  - **In Liver Organoids:** Collect the supernatant and analyze it for inflammatory cytokines (e.g., IFN- $\gamma$ , TNF- $\alpha$ ) using an ELISA kit. Analyze the cells by flow cytometry to check for T-cell activation markers (e.g., CD69).
- **Secondary Validation:** For hit compounds, perform additional analyses, such as RNA sequencing to uncover global transcriptomic changes, or immunostaining for specific damage markers (e.g.,  $\gamma$ H2AX for DNA damage).

## Discussion and Future Prospects

The proposed protocol leverages the most current advances in organoid technology to de-risk the development of drugs like **adefovir dipivoxil**.

- **Bridging the Gap:** The liver organoid model specifically addresses the challenge of **idiosyncratic toxicity**, which is unpredictable in animal models and conventional assays [5] [6].
- **Mechanistic Insight:** The kidney reporter model moves beyond simple viability to provide a **mechanistic readout** of the oxidative stress pathway, a key player in drug-induced nephrotoxicity [1].

- **Future Directions:** The field is moving towards greater automation and integration. Future work could involve using automated systems to generate organoids for high-throughput screening and incorporating organoids into microfluidic "body-on-a-chip" devices to study multi-organ toxicity [2].

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